Target Engagement: PROTAC EED degrader-2 Exhibits 1.8-Fold Higher EED Binding Affinity Than PROTAC EED degrader-1
PROTAC EED degrader-2 (PROTAC 1) demonstrates superior binding affinity for the EED subunit relative to its closest structural analog PROTAC EED degrader-1 (PROTAC 2). The difference arises from the pentanamide linker in PROTAC 1, which confers a more favorable ternary complex geometry for VHL recruitment than the PEG-based linker in PROTAC 2 [1]. This affinity difference is quantitatively established in the primary publication via surface plasmon resonance (SPR) or analogous biophysical assays .
| Evidence Dimension | EED target-binding affinity (pKD and derived Kd) |
|---|---|
| Target Compound Data | pKD = 9.27 ± 0.05 (Kd ≈ 0.54 nM) |
| Comparator Or Baseline | PROTAC EED degrader-1 (PROTAC 2): pKD = 9.02 ± 0.09 (Kd ≈ 0.95 nM) |
| Quantified Difference | ΔpKD = +0.25; approximately 1.8-fold higher binding affinity for PROTAC EED degrader-2 |
| Conditions | Biophysical binding assay (SPR or analogous); recombinant EED protein |
Why This Matters
Higher target-binding affinity correlates with enhanced cellular engagement at lower compound concentrations, directly influencing the potency of downstream degradation and antiproliferative effects.
- [1] Hsu JH, Rasmusson T, Robinson J, Pachl F, Read J, Kawatkar S, O'Donovan DH, Bagal S, Code E, Rawlins P, Argyrou A, Tomlinson R, Gao N, Zhu X, Chiarparin E, Jacques K, Shen M, Woods H, Bednarski E, Wilson DM, Drew L, Castaldi MP, Fawell S, Bloecher A. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex. Cell Chem Biol. 2020;27(1):41-46.e17. View Source
